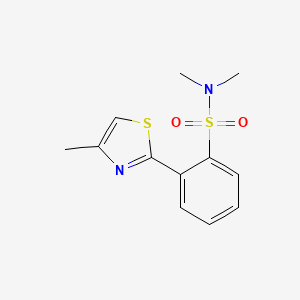
2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a derivative of triazole and has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
Applications De Recherche Scientifique
2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and biochemistry. In neuroscience, 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol has been used to model Parkinson's disease in animal studies, as it has been shown to selectively target and destroy dopaminergic neurons in the substantia nigra. In pharmacology, 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol has been studied for its potential as a therapeutic agent for a range of conditions, including cancer and infectious diseases. In biochemistry, 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol has been used to study the structure and function of proteins and enzymes, as it can selectively target and modify specific amino acid residues.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons in the substantia nigra via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death. This mechanism is similar to the pathogenesis of Parkinson's disease, making 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol a valuable tool for studying the disease and developing potential treatments.
Biochemical and Physiological Effects
2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol has been shown to have a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, the induction of oxidative stress and mitochondrial dysfunction, and the modulation of protein and enzyme function. These effects make 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol a valuable tool for studying the mechanisms of Parkinson's disease and other conditions that involve dopaminergic dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol in lab experiments is its ability to selectively target and destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for studying Parkinson's disease and other conditions that involve dopaminergic dysfunction. However, 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol also has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Orientations Futures
There are many potential future directions for research involving 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol, including the development of new therapeutic agents for Parkinson's disease and other conditions that involve dopaminergic dysfunction, the study of the structure and function of proteins and enzymes, and the exploration of new applications in neuroscience, pharmacology, and biochemistry. Additionally, further research is needed to better understand the potential risks and limitations of using 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol in lab experiments, as well as the potential benefits and applications of this promising compound.
Méthodes De Synthèse
The synthesis method for 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol involves the reaction of 2-methyl-2-propanol with 3-phenyl-1,2,4-triazole-5-thiol in the presence of an acid catalyst. The resulting product is then oxidized using hydrogen peroxide to yield 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol. This method has been shown to be effective and efficient for producing high-quality 2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol for research purposes.
Propriétés
IUPAC Name |
2-methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,16)8-15-9-13-11(14-15)10-6-4-3-5-7-10/h3-7,9,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZKYBFGCZYYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=NC(=N1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(3-phenyl-1,2,4-triazol-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-3-methylphenyl)-2-[(2-oxopyrrolidin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7591089.png)
![3-(2,5-dihydropyrrol-1-yl)-N-[3-[methyl(propan-2-yl)amino]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7591095.png)
![1-[(2-Hydroxycyclopentyl)methyl]-3-[3-[methyl(propan-2-yl)amino]phenyl]urea](/img/structure/B7591102.png)

![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7591131.png)
![1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)



![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)

![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)